Source: Tat-NR2B9c is a synthetic peptide derived from the nine C-terminal residues of the N-methyl-D-aspartate receptor (NMDAR) subunit NR2B. It is fused to the trans-activator of transcription (Tat) protein transduction domain from the human immunodeficiency virus (HIV-1), allowing it to cross the blood-brain barrier and enter cells. []
Classification: Tat-NR2B9c is categorized as a cell-penetrating peptide (CPP) due to its ability to facilitate cellular uptake. It is also classified as a postsynaptic density protein 95 (PSD-95) inhibitor because it disrupts the interaction between PSD-95 and the NR2B subunit of the NMDAR. []
Role in Scientific Research: Tat-NR2B9c has been extensively investigated as a potential neuroprotective agent in various models of neurological disorders, including stroke, traumatic brain injury, and Huntington's disease. Its ability to interfere with specific protein-protein interactions in the NMDAR signaling complex has made it a valuable tool for elucidating the molecular mechanisms underlying excitotoxicity and neuronal cell death. [, , , ]
1. Optimization of Delivery Methods: Further research is needed to optimize the delivery of Tat-NR2B9c to the brain. Novel formulations and delivery strategies could potentially enhance its efficacy and therapeutic potential. [, , ]
2. Investigation of Long-Term Effects: Long-term studies are necessary to fully evaluate the safety and efficacy of Tat-NR2B9c in chronic neurological conditions. This will help determine its suitability for long-term treatment strategies. []
3. Exploration of Additional Applications: Given its role in NMDAR signaling, Tat-NR2B9c could be investigated for its therapeutic potential in other neurological disorders where excitotoxicity plays a role, such as Alzheimer's disease or epilepsy. [, ]
4. Combination Therapies: Research into combining Tat-NR2B9c with other neuroprotective agents could lead to synergistic effects and improved treatment outcomes. []
5. Elucidation of Specific Mechanisms: Further research is needed to fully elucidate the specific mechanisms by which Tat-NR2B9c exerts its neuroprotective effects. This will contribute to a better understanding of the complexities of NMDAR signaling and neuronal survival. []
Tat-NR2B9c is classified as a cell-penetrating peptide and a PSD-95 inhibitor. It is synthesized through solid-phase synthesis or recombinant methods, allowing for high purity and specificity in its application. The compound has been studied for its potential therapeutic effects in neurological conditions, particularly those involving excitotoxicity and synaptic dysfunction.
The synthesis of Tat-NR2B9c can be achieved through various methods, including:
The synthesis typically requires careful control of conditions such as temperature, pH, and concentration of reagents. For example, formulations may include histidine and trehalose to stabilize the peptide during lyophilization and reconstitution processes .
Tat-NR2B9c consists of a sequence derived from the NR2B subunit of the NMDA receptor, fused with the Tat peptide. The structure allows it to interact with specific protein targets within neuronal cells.
The molecular weight of Tat-NR2B9c is approximately 1,500 Da. Its structure includes essential functional groups that facilitate binding to PSD-95 and other intracellular targets. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm its structure and purity.
Tat-NR2B9c primarily engages in protein-protein interactions, particularly with PSD-95. This interaction disrupts the normal signaling pathways associated with NMDA receptor activation.
The binding affinity of Tat-NR2B9c to PSD-95 has been characterized using techniques such as surface plasmon resonance and fluorescence resonance energy transfer. These methods provide insights into the kinetics and thermodynamics of the interaction, essential for understanding its mechanism of action.
Tat-NR2B9c operates by inhibiting PSD-95 interactions with NMDA receptors, thereby modulating synaptic transmission and plasticity. This inhibition can lead to reduced excitotoxicity in neuronal cells, making it a candidate for therapeutic intervention in conditions like stroke or traumatic brain injury.
The mechanism involves:
Tat-NR2B9c is typically presented as a lyophilized powder that can be reconstituted in aqueous solutions. It exhibits good solubility in physiological buffers.
Tat-NR2B9c has significant potential in scientific research and clinical applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3